![molecular formula C20H24O4 B1386908 3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 1172982-17-0](/img/structure/B1386908.png)
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Overview
Description
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C20H24O4 It is characterized by the presence of two methoxy groups and a tert-butyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-tert-butyl-4-methoxyphenol with appropriate aldehyde precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as a food additive and preservative due to its antioxidant activity.
Uniqueness
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific structural features, which confer distinct chemical and physical properties. Its dual methoxy groups and tert-butyl substitution make it a versatile compound for various synthetic and industrial applications.
Properties
IUPAC Name |
3-[(2-tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-20(2,3)17-11-16(22-4)7-9-19(17)24-13-15-10-14(12-21)6-8-18(15)23-5/h6-12H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFZTQLQODJKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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